molecular formula C17H19NO2 B605195 ADX71743

ADX71743

Cat. No.: B605195
M. Wt: 269.34 g/mol
InChI Key: CPKZCQHJDFSOJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ADX71743 involves several steps, starting with the preparation of the core structure, which is a benzo[d]oxazol-4(5H)-one derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield.

Chemical Reactions Analysis

ADX71743 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor 7. The types of reactions it undergoes include:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions are typically the modulated receptor-ligand complexes.

Mechanism of Action

ADX71743 exerts its effects by binding to the metabotropic glutamate receptor 7 at a site distinct from the orthosteric site. This binding induces a conformational change in the receptor, reducing its activity and modulating neurotransmitter release. The molecular targets involved include the mGlu7 receptor and associated signaling pathways, which play crucial roles in synaptic transmission and plasticity .

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZCQHJDFSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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